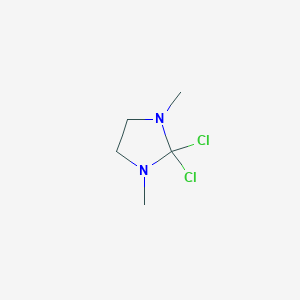

2,2-Dichloro-1,3-dimethylimidazolidine

Description

Properties

Molecular Formula |

C5H10Cl2N2 |

|---|---|

Molecular Weight |

169.05 g/mol |

IUPAC Name |

2,2-dichloro-1,3-dimethylimidazolidine |

InChI |

InChI=1S/C5H10Cl2N2/c1-8-3-4-9(2)5(8,6)7/h3-4H2,1-2H3 |

InChI Key |

PKDPGVIEKCVCSZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(C1(Cl)Cl)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2,2-Dichloro-1,3-dimethylimidazolidine and related compounds:

Reactivity and Electronic Properties

- Halogen Influence : The dichloro substitution in this compound increases electrophilicity compared to its difluoro analog (2,2-Difluoro-1,3-dimethylimidazolidine). Fluorine’s high electronegativity reduces electron density at the 2-position, making the difluoro compound less reactive toward nucleophiles .

- Cationic vs. Neutral Systems : 2-Chloro-1,3-dimethylimidazolinium chloride (a cationic imidazolinium salt) exhibits superior dehydrating capabilities compared to neutral dichloroimidazolidines due to its enhanced leaving-group ability and stabilization of transition states in condensation reactions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2-Dichloro-1,3-dimethylimidazolidine with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions under anhydrous conditions. For example, analogous imidazolidine derivatives are synthesized by reacting 1,3-dimethylimidazolidinone with chlorinating agents (e.g., POCl₃ or SOCl₂) in a controlled environment. Key parameters include temperature (0–5°C to avoid side reactions), stoichiometric excess of chlorinating agent, and inert atmosphere to prevent hydrolysis . Post-synthesis purification via recrystallization (using non-polar solvents like hexane) or column chromatography (silica gel, chloroform/methanol gradient) ensures >95% purity .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the imidazolidine backbone. Peaks for methyl groups (δ 2.8–3.2 ppm for ¹H; δ 35–40 ppm for ¹³C) and chlorine-substituted carbons (δ 70–80 ppm for ¹³C) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and chlorine isotope patterns (3:1 ratio for two Cl atoms) .

- FT-IR : Stretching vibrations for C-Cl bonds (550–600 cm⁻¹) and imidazolidine ring (C-N at 1250–1350 cm⁻¹) validate functional groups .

Q. What are the optimal storage conditions to maintain the stability of this compound in laboratory settings?

- Methodological Answer : Store in amber glass vials under argon or nitrogen at –20°C to prevent moisture absorption and thermal degradation. Desiccants (e.g., silica gel) should be used in storage containers. Periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are recommended to monitor hydrolytic byproducts .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between experimental and computational data regarding the reactivity of this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in computational models. Hybrid approaches combining DFT (e.g., B3LYP/6-31G**) with experimental kinetics (UV-Vis monitoring of reaction rates) can reconcile data. For example, solvation models (e.g., COSMO-RS) improve accuracy in predicting nucleophilic substitution pathways .

Q. How should researchers design experiments to investigate the kinetic stability of this compound under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Assays : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).

- Activation Energy Calculation : Use Arrhenius plots (k vs. 1/T) from data collected at 20–40°C to determine degradation thermodynamics.

- Mechanistic Probes : Isotope labeling (e.g., D₂O for hydrolysis studies) identifies whether degradation proceeds via SN1 or SN2 pathways .

Q. What methodologies are recommended for identifying and quantifying trace impurities in this compound samples?

- Methodological Answer :

- LC-MS/MS : Hyphenated techniques with MRM (multiple reaction monitoring) detect impurities at ppm levels. For example, chlorinated byproducts (e.g., mono-chloro derivatives) are identified via characteristic fragmentation patterns .

- GC-Headspace Analysis : Volatile impurities (e.g., residual solvents) are quantified using DB-5MS columns and FID detection, calibrated against USP standards .

- NMR qNMR : Absolute quantification of impurities using ERETIC2 (Electronic Reference To Access In Vivo Concentrations) with maleic acid as an internal standard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.